4',5-Dichlorosalicylanilide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4',5-Dichlorosalicylanilide has been explored through different chemical reactions, focusing on creating derivatives with potential antimicrobial and antifungal activities. One notable study involves the synthesis of a series of 5-chloro-3'-nitro-4'-substituted salicylanilides, showing the versatility of this compound's chemical structure in generating bioactive molecules (Singh et al., 1977).
Molecular Structure Analysis
Research on the molecular structure of compounds akin to 4',5-Dichlorosalicylanilide, such as the study of crystal structures of proton-transfer complexes with salicylate derivatives, provides insights into the intermolecular interactions and bonding configurations that govern their stability and reactivity (Suresh et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 4',5-Dichlorosalicylanilide derivatives has been demonstrated in various studies, including the formation of chloroform and chlorinated organics through free-chlorine-mediated oxidation of triclosan, a related compound. This highlights the potential environmental impact and the chemical behavior of these compounds under oxidative conditions (Rule et al., 2005).
Physical Properties Analysis
The photoreactivity of compounds like 3,3',4',5-tetrachlorosalicylanilide, which shares structural similarities with 4',5-Dichlorosalicylanilide, has been analyzed in the context of protein binding and photoallergy, shedding light on the physical properties that contribute to their biological effects (Kochevar & Harber, 1977).
Chemical Properties Analysis
The interaction of 4',5-Dichlorosalicylanilide derivatives with DNA and their in vitro biological screenings have been explored, indicating the compound's potential as an antitumor agent and its ability to interact with genetic material, further highlighting its chemical properties and potential pharmaceutical applications (Sirajuddin et al., 2015).
Scientific Research Applications
Environmental Contamination and Treatment
Chloroform and Chlorinated Organics Formation : Research into antimicrobial agents like triclosan, which shares structural similarity with 4',5-Dichlorosalicylanilide, has revealed that such compounds can react with free chlorine in water treatment conditions to form chloroform and other chlorinated organics. This indicates the relevance of 4',5-Dichlorosalicylanilide in studies related to the formation of disinfection byproducts during water treatment processes (Rule et al., 2005).
Metabolic Uncoupling in Sludge Reduction : The use of metabolic uncouplers like 3,3',4',5-tetrachlorosalicylanilide (a compound closely related to 4',5-Dichlorosalicylanilide) in activated sludge cultures to limit excess sludge production has been studied. These compounds effectively reduce sludge growth rates by enhancing microbial activities and increasing the percentage of active bacteria, without adversely affecting substrate removal efficiency. This application is significant in wastewater treatment to manage sludge production efficiently (Chen et al., 2002).
Impact on Thyroid Hormones : Although directly related to triclosan, a compound structurally similar to 4',5-Dichlorosalicylanilide, studies have shown that these types of compounds can disrupt thyroid hormone homeostasis in animals. This area of research highlights the potential endocrine-disrupting effects of chlorinated phenolic compounds, suggesting a need for further investigation into similar compounds including 4',5-Dichlorosalicylanilide for their impact on health and environment (Crofton et al., 2007).
Analytical Chemistry
- Detection in Environmental Samples : Analytical methods have been developed for the detection and quantification of halogenated salicylanilides, including compounds similar to 4',5-Dichlorosalicylanilide, in cosmetics and possibly environmental samples. These methods, such as solid-phase extraction coupled with high-performance liquid chromatography, are crucial for monitoring the presence and concentration of such compounds in various matrices, indicating the importance of 4',5-Dichlorosalicylanilide in environmental monitoring and safety assessments (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWWOFBIYKSBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862564 | |
Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Dichlorosalicylanilide | |
CAS RN |
1147-98-4, 7677-99-8 | |
Record name | 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arylid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5-Dichlorosalicylanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1147-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4',5-DICHLOROSALICYLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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